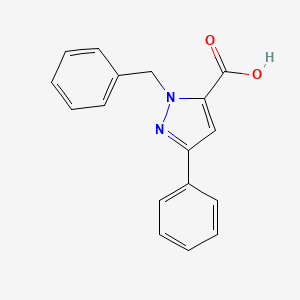

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound . It has the empirical formula C17H14N2O2 and a molecular weight of 278.31 . The compound is solid in form .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, often involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines . Other methods include the reaction of 1,3-diols with arylhydrazines .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc(nn1Cc2ccccc2)-c3ccccc3 . The InChI representation is 1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) . Physical And Chemical Properties Analysis

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a solid compound . It does not have a documented flash point .Aplicaciones Científicas De Investigación

Potential for Nonlinear Optical (NLO) Materials

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives have been investigated for their potential in nonlinear optical (NLO) applications. A study synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and found that certain derivatives exhibited significant nonlinear optical properties, indicating their potential use in optical limiting applications (Chandrakantha et al., 2013).

Chemical Synthesis and Functionalization

Research has focused on the synthesis and functionalization of various derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. For example, the reaction of its acid chloride with various aminophenols led to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006). Another study explored the functionalization reactions with 2,3-diaminopyridine, leading to the formation of various carboxamide derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Novel Derivatives

Efforts have been made to synthesize new derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. For instance, research has led to the creation of compounds by reacting with β-diketones, β-ketoesters, and other reagents, expanding the range of potential applications of this compound (Kasımoğulları et al., 2010).

Structural and Medium Effects Studies

Studies have also been conducted to understand the effects of structure and medium on the properties of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives. For example, the ionization constants of some derivatives were determined in various ethanol-water mixtures, shedding light on the influence of solvent and structure on their acidity (Alkan et al., 2009).

Crystal Structure Analysis

Crystallographic studies have been conducted to determine the structural details of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These studies provide insights into the molecular configuration and potential intermolecular interactions, which are critical for understanding their chemical behavior and potential applications (Lian et al., 2011).

Corrosion Inhibition

Some studies have evaluated derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid as corrosion inhibitors for steel in acidic environments. These findings suggest potential industrial applications in protecting metals from corrosion (Herrag et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-benzyl-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKZEKMUTJMNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)

![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)